molecular formula C8H8N6S B14713977 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine CAS No. 22409-45-6

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine

Katalognummer: B14713977
CAS-Nummer: 22409-45-6
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: RHISPOKTCUFEFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine is a heterocyclic compound that features both thiazole and pyridine rings The thiazole ring is known for its aromaticity and biological activity, while the pyridine ring is a common scaffold in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine typically involves the diazotization of 2,6-diaminopyridine followed by coupling with 2-aminothiazole. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired azo compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with metal ions and proteins, while the azo group can undergo redox reactions, influencing cellular processes. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine is unique due to its combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. Its azo linkage also adds to its versatility, allowing it to participate in various redox and substitution reactions .

Eigenschaften

CAS-Nummer

22409-45-6

Molekularformel

C8H8N6S

Molekulargewicht

220.26 g/mol

IUPAC-Name

3-(1,3-thiazol-2-yldiazenyl)pyridine-2,6-diamine

InChI

InChI=1S/C8H8N6S/c9-6-2-1-5(7(10)12-6)13-14-8-11-3-4-15-8/h1-4H,(H4,9,10,12)

InChI-Schlüssel

RHISPOKTCUFEFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1N=NC2=NC=CS2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.